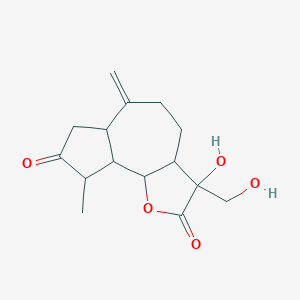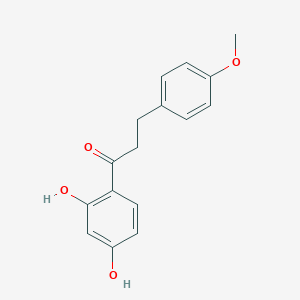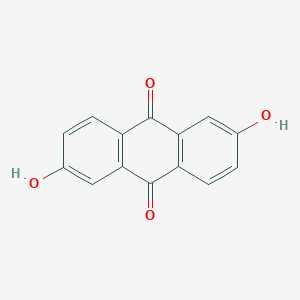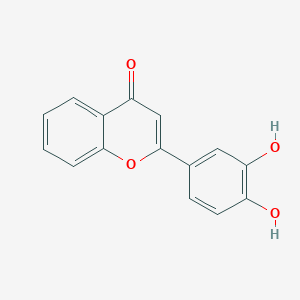
Cirsiliol
Descripción general
Descripción
Cirsiliol, también conocido como 3’,4’,5-trihidroxi-6,7-dimetoxi flavona, es un compuesto polifenólico que pertenece a la subclase flavona de los flavonoides. Se encuentra naturalmente en varias plantas, incluidas Salvia officinalis (salvia) y Achillea fragrantissima. This compound es conocido por sus potentes propiedades antioxidantes, antiinflamatorias y anticancerígenas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Cirsiliol ejerce sus efectos a través de varios objetivos y vías moleculares:
Actividad antioxidante: This compound elimina los radicales libres e inhibe el estrés oxidativo donando átomos de hidrógeno de sus grupos hidroxilo.
Actividad antibacteriana: Inhibe la síntesis de ATP al unirse a la porción F1 de la ATP sintasa, reduciendo los niveles intracelulares de ATP en las bacterias.
Actividad anticancerígena: This compound se dirige a la tirosina quinasa 2, inhibiendo su actividad y bloqueando la vía de señalización STAT3, lo que lleva a una reducción del crecimiento tumoral.
Análisis Bioquímico
Biochemical Properties
Cirsiliol interacts with various enzymes and proteins within the cell. It has been found to bind with Tyrosine Kinase 2 (TYK2), inhibiting its activity . This interaction affects the function of other biomolecules, such as Signal Transducer and Activator of Transcription 3 (STAT3), by decreasing its dimer formation and nucleus localization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In non-small cell lung cancer cells, it sensitizes them to radiation therapy . In colon cancer cells, it inhibits cell viability, colony formation, and wound healing abilities . It also disrupts mitochondrial morphology and increases autophagy in these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It targets AKT, reducing its phosphorylation, which further activates the transcriptional activity of Forkhead Box O transcription factor 1 (FOXO1) . This results in the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to inhibit ATP synthesis and decrease intracellular ATP levels in both Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE) strains . This effect was immediate after treatment with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit ATP synthase, thereby affecting the energy balance in cells . This could potentially affect metabolic flux or metabolite levels.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Cirsiliol se puede sintetizar a través de varias rutas sintéticas. Un método común implica la metilación de la luteolina, otro flavonoide, utilizando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción típicamente ocurre en un solvente orgánico como acetona o dimetilsulfóxido a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de this compound a menudo implica la extracción de fuentes vegetales. El proceso de extracción incluye la extracción con solventes utilizando etanol o metanol, seguido de la purificación mediante técnicas como la cromatografía en columna y la cristalización. Se ha explorado el uso de complejos de β-ciclodextrina para mejorar la solubilidad y la biodisponibilidad del this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
Cirsiliol se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus derivados dihidroflavona correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan para reacciones de reducción.
Sustitución: El yoduro de metilo y el anhídrido acético se utilizan comúnmente para reacciones de metilación y acetilación, respectivamente.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados metilados, acetilados y oxidados de this compound, que pueden exhibir diferentes actividades biológicas .
Comparación Con Compuestos Similares
Cirsiliol a menudo se compara con otros flavonoides como:
La combinación única de grupos hidroxilo y metoxi de this compound contribuye a sus distintas actividades biológicas y lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYGBIXGJLUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187907 | |
| Record name | Cirsiliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34334-69-5 | |
| Record name | Cirsiliol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34334-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cirsiliol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034334695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cirsiliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34334-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIRSILIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4Y5JK3XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cirsiliol exert its anti-cancer effects?
A1: this compound has demonstrated anti-cancer effects in various studies, and its mechanisms of action appear to be multifaceted:
- Induction of apoptosis: this compound has been shown to promote apoptosis (programmed cell death) in cancer cells [, ]. This effect is thought to be mediated through the downregulation of the nuclear factor-κB (NF-κB) pathway, a key regulator of cell survival and proliferation [, ].
- Inhibition of epithelial-mesenchymal transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal properties, contributing to cancer cell invasion and metastasis. This compound has been shown to inhibit EMT in melanoma cells [] and non-small cell lung cancer (NSCLC) cells [, ]. This effect is likely related to its ability to modulate the expression of EMT-related proteins, such as E-cadherin, N-cadherin, Snail, and Twist [].
- Suppression of Notch-1 signaling: Notch-1 signaling plays a crucial role in cell fate decisions and has been implicated in radioresistance and EMT in NSCLC. This compound has been shown to inhibit radiation-induced Notch-1 overexpression, potentially sensitizing NSCLC cells to radiotherapy [, ]. This effect is mediated by the upregulation of miR-34a, a tumor-suppressive microRNA that targets Notch-1 expression [].
Q2: Does this compound affect energy production in bacteria?
A2: Yes, research indicates that this compound inhibits ATP synthesis and reduces intracellular ATP levels in methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) strains []. This effect is attributed to its ability to target the F1Fo-ATP synthase, an enzyme essential for bacterial energy production [].
Q3: What is the molecular formula, weight, and spectroscopic data of this compound?
A3: * Molecular formula: C17H14O7* Molecular weight: 330.29 g/mol* Spectroscopic data: * UV-Vis: Characteristic absorption maxima are observed in the UV-Vis spectrum, providing insights into the electronic transitions within the molecule [, ]. * NMR (1H and 13C): 1H and 13C NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the this compound molecule, allowing for the determination of its structure and conformation [, , , , ]. * Mass Spectrometry (MS): MS techniques, such as LC-MS and LC-MS/MS, are employed to determine the molecular weight, fragmentation pattern, and identify this compound in complex mixtures [, , , ].
Q4: Is there information available regarding this compound's stability under various conditions or its compatibility with different materials?
A4: While the provided research doesn't delve into material compatibility, several studies highlight this compound's presence in various plant extracts, suggesting its stability under certain extraction and processing conditions [, , , , ]. Further research is necessary to comprehensively understand its stability profile and compatibility for specific applications.
Q5: Does this compound exhibit any catalytic activities, and if so, are there specific applications associated with these properties?
A5: The provided research focuses primarily on this compound's biological activities and doesn't explicitly describe any inherent catalytic properties. Further investigation is needed to explore this aspect of the compound.
Q6: Have computational methods been employed to study this compound and its interactions with biological targets?
A6: Yes, computational chemistry approaches have been utilized to investigate this compound's potential as an anti-cancer and anti-viral agent:
- Molecular Docking: Molecular docking studies have been performed to predict the binding affinities and interactions of this compound with target proteins, such as the Zika virus NS2B-NS3 protease [] and the human peroxiredoxin 5 receptor []. These studies provide insights into the potential molecular mechanisms underlying this compound's biological activities.
- Molecular Dynamics (MD) Simulations: MD simulations have been used to assess the stability of this compound-protein complexes over time, providing valuable information about the dynamics of these interactions [, ].
- QSAR (Quantitative Structure-Activity Relationship) Models: QSAR studies have been conducted to correlate the structure of this compound and its analogs with their biological activities, aiming to identify structural features crucial for activity and potency [, ].
Q7: How do structural modifications of this compound affect its biological activities?
A7: While specific SAR studies on this compound are limited within the provided research, several studies suggest the importance of specific structural features for its activity:
- Methoxylation pattern: The presence and position of methoxy groups on the flavone skeleton appear to influence this compound's antiproliferative activity [].
- Hydroxyl groups: The number and position of hydroxyl groups on the flavone core also seem to play a role in its biological activities, particularly its antioxidant capacity [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















